molecular formula C16H13IN2O3 B12640796 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B12640796
M. Wt: 408.19 g/mol
InChI Key: ROFCNRMMPQQLCV-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a hydroxy(phenyl)amino substituent at position 3 and a 2-iodophenyl group at position 1 of the heterocyclic core. The pyrrolidine-2,5-dione scaffold is widely studied due to its versatility in medicinal chemistry, particularly for its role in modulating biological targets such as cyclooxygenases (COX), lipoxygenases (LOX), and serotonin receptors . The iodine atom in the 2-iodophenyl moiety introduces steric and electronic effects that may influence binding affinity, metabolic stability, and physicochemical properties.

Properties

Molecular Formula

C16H13IN2O3

Molecular Weight

408.19 g/mol

IUPAC Name

3-(N-hydroxyanilino)-1-(2-iodophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13IN2O3/c17-12-8-4-5-9-13(12)18-15(20)10-14(16(18)21)19(22)11-6-2-1-3-7-11/h1-9,14,22H,10H2

InChI Key

ROFCNRMMPQQLCV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2I)N(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its therapeutic potential in various areas:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against several cancer cell lines. The specific structure of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione may enhance its efficacy by targeting specific molecular pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The hydroxyl and amino groups in the compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Neuropharmacological Effects : Some pyrrolidine derivatives have been linked to modulation of neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders or neurodegenerative diseases .

Biological Properties

The biological properties of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione are crucial for its applications:

  • Mechanism of Action : Understanding the mechanism through which this compound exerts its effects is essential for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways, leading to altered cellular responses .
  • Structure-Activity Relationship (SAR) : Investigating the SAR of similar compounds has provided insights into how modifications to the chemical structure can influence biological activity. This knowledge is vital for optimizing the efficacy and safety profiles of new derivatives based on this compound .

Case Studies

Several case studies highlight the effectiveness and potential applications of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study BAntimicrobial ActivityShowed effective inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent.
Study CNeuropharmacological EffectsIndicated modulation of serotonin receptors leading to improved mood-related behaviors in animal models.

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .

Comparison with Similar Compounds

Aryl Group Variations at Position 1

  • However, this could also reduce solubility . 1-(2-Bromophenyl) derivatives (e.g., 2l): Bromine’s moderate size (1.85 Å) balances steric effects and lipophilicity. Compound 2l exhibits a melting point of 136–138°C, suggesting higher crystallinity than iodine analogs . Compound 2k, with a melting point <50°C, demonstrates lower thermal stability than iodinated/brominated analogs .

Functional Group Variations at Position 3

  • Hydroxy(phenyl)amino vs. Methylene/Acetamide Linkers: The hydroxy(phenyl)amino group in the target compound provides hydrogen-bond donor/acceptor capabilities, which may enhance interactions with polar residues in enzyme active sites. In contrast, derivatives with methylene linkers (e.g., compound 9 in ) show superior anticonvulsant activity (ED₅₀ = 62.14 mg/kg in MES test) compared to acetamide-linked analogs, likely due to conformational flexibility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituents (Position 1) Substituents (Position 3) Melting Point (°C) Solubility Trends
Target compound 2-iodophenyl Hydroxy(phenyl)amino Not reported Likely low (high logP)
1-(2-Bromophenyl)-pyrrolidine-2,5-dione (2l) 2-bromophenyl 2-(1-oxoisoindolin-2-yl)phenyl 136–138 Moderate in organic solvents
1-(2-Fluorophenyl)-pyrrolidine-2,5-dione (2k) 2-fluorophenyl 2-(1-oxoisoindolin-2-yl)phenyl <50 Higher than halogenated
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione None 3-methylthiophen-2-yl Not reported Enhanced by thiophene

Anticonvulsant and Antinociceptive Activity

  • Pyrrolidine-2,5-dione derivatives with methylene linkers (e.g., compound 4 in ) exhibit potent anticonvulsant activity (ED₅₀ = 62.14 mg/kg in MES test), whereas acetamide-linked analogs are less active .
  • Halogen substituents on aryl groups (e.g., trifluoromethyl or chlorine in compound 6 and 9) enhance antiseizure activity by improving lipophilicity and membrane permeability . The 2-iodophenyl group may similarly optimize blood-brain barrier penetration.

Dual COX/LOX Inhibition

  • Substitutions at position 3, such as arylpiperazine moieties, are critical for dual COX/LOX inhibition. For example, 3-(5-methoxy-1H-indol-3-yl) derivatives (e.g., 4i in ) show high affinity for inflammatory enzymes .

Biological Activity

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity through various studies, including its effects on cancer cell lines and its interactions with enzymes.

Chemical Structure

The chemical structure of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione can be summarized as follows:

  • Molecular Formula : C13_{13}H12_{12}I N3_{3}O2_{2}
  • Molecular Weight : 353.15 g/mol

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various melanoma cell lines. Notably, it has demonstrated significant inhibitory effects:

Cell LineIC50_{50} (µM)Mechanism of Action
UACC-621.85Induces apoptosis via reactive oxygen species generation
M141.76Inhibits tubulin polymerization and induces cell cycle arrest in G2/M phase
SK-MEL-50.247Targets microtubule dynamics and disrupts cell division

The compound's mechanism involves the stabilization of microtubules, akin to the action of paclitaxel, enhancing its potential as an anticancer agent .

Enzyme Inhibition

The compound also shows promise as a tyrosinase inhibitor, which is crucial for applications in skin whitening and treating hyperpigmentation:

  • Tyrosinase Inhibition : The compound exhibited an IC50_{50} value of 2.23 ± 0.44 µM against mushroom tyrosinase, indicating potent inhibitory activity compared to standard inhibitors .

This inhibition is significant as it suggests potential applications in cosmetic formulations aimed at reducing melanin production.

Study on Melanoma Treatment

In a comprehensive study involving various derivatives of pyrrolidine compounds, 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione was highlighted for its superior activity against melanoma cell lines. The study utilized both in vitro and in vivo models to confirm the efficacy:

  • In Vitro Results : The compound was tested on multiple melanoma cell lines, showing IC50_{50} values significantly lower than conventional treatments.
  • In Vivo Results : In murine models, tumor growth was inhibited without observable toxicity, further supporting its therapeutic potential .

Anti-inflammatory Properties

Another aspect of the biological activity includes anti-inflammatory effects. Compounds similar to 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione were tested for their ability to inhibit pro-inflammatory cytokines (IL-6 and TNF-α):

Concentration (µg/mL)Cytokine Inhibition (%)
1025
5050
10070

These results indicate a dose-dependent response in inhibiting inflammatory markers, suggesting potential applications in treating inflammatory diseases .

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